Antibacterial Inactivity of the Parent Anilide versus Nanomolar Potency of Derived Carbamates
N-(2,4,5-Trichlorophenyl)-1-naphthamide (referred to as 'pattern anilide') demonstrates no detectable antibacterial activity against S. aureus ATCC 29213 or MRSA clinical isolates, while its carbamate derivatives, synthesized directly from the 1-hydroxy intermediate, exhibit nanomolar minimum inhibitory concentrations (MICs) as low as 0.018–0.064 μM [1]. This stark contrast establishes the compound's essential role as a precursor scaffold.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. aureus |
|---|---|
| Target Compound Data | No antibacterial activity detected (MIC > highest concentration tested) |
| Comparator Or Baseline | 2-[(2,4,5-Trichlorophenyl)carbamoyl]naphthalen-1-yl ethylcarbamate (Compound 2): MIC 0.018–0.064 μM |
| Quantified Difference | > 3-log unit difference (inactive vs. nanomolar) |
| Conditions | S. aureus ATCC 29213 and three MRSA clinical isolates; broth microdilution method |
Why This Matters
Procurement of this compound is justified specifically for the synthesis of active carbamates; alternative anilides lacking this halogenation pattern will not yield derivatives with comparable potency.
- [1] Antistaphylococcal Activities and ADME-Related Properties of Chlorinated Arylcarbamoylnaphthalenylcarbamates. Pharmaceuticals 2022, 15(6), 715. DOI: 10.3390/ph15060715 View Source
